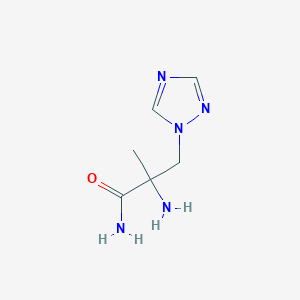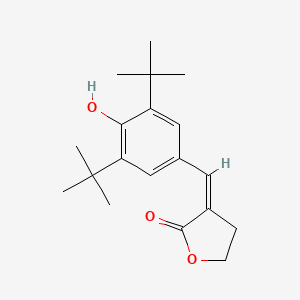
Phenyl(pyridin-4-yl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(pyridin-4-yl)methanethiol is an organic compound with the molecular formula C12H11NS It consists of a phenyl group attached to a pyridin-4-yl group via a methanethiol linkage
准备方法
Synthetic Routes and Reaction Conditions: Phenyl(pyridin-4-yl)methanethiol can be synthesized through the condensation reaction of phenyl(pyridin-4-yl)methanone with benzyl hydrazinecarbodithioate. The reaction typically involves the use of solvents such as ethanol and dimethyl sulfoxide (DMSO), and may require catalysts like potassium hydroxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions: Phenyl(pyridin-4-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of halogenating agents or nucleophiles.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Phenyl(pyridin-4-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions
作用机制
The mechanism of action of phenyl(pyridin-4-yl)methanethiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic groups may engage in π-π interactions with aromatic amino acids, further influencing the compound’s biological activity .
相似化合物的比较
- (4-(4-pyridyl)phenyl)methanethiol
- (4-(4-(4-pyridyl)phenyl)phenyl)methanethiol
Comparison: Phenyl(pyridin-4-yl)methanethiol is unique due to its specific structural arrangement, which allows for distinct interactions with biological targets and chemical reagents. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
属性
分子式 |
C12H11NS |
|---|---|
分子量 |
201.29 g/mol |
IUPAC 名称 |
phenyl(pyridin-4-yl)methanethiol |
InChI |
InChI=1S/C12H11NS/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,12,14H |
InChI 键 |
GCIBPWPNMBUWHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=NC=C2)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


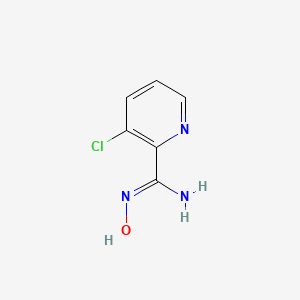
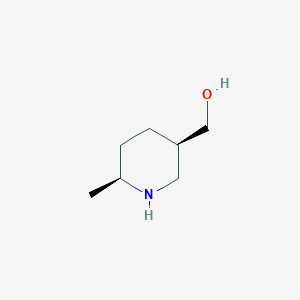

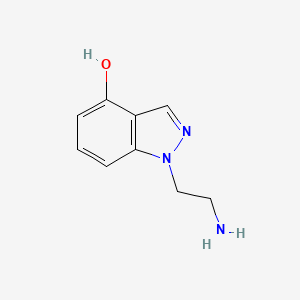
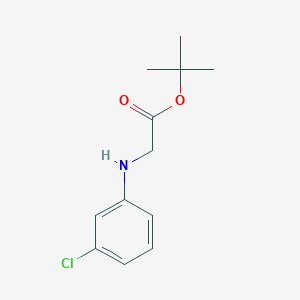
![2-chloro-N-(4-{[(propylcarbamoyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B13067222.png)

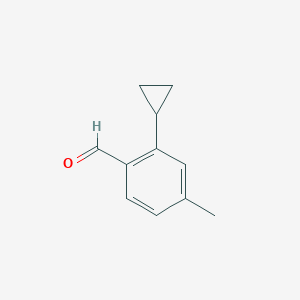
![5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067264.png)
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)
![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)
